
N-((5-(isopentylthio)-1,3,4-oxadiazol-2-yl)methyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzamides are a class of compounds that contain a benzamide group, where the carboxamide group is N-substituted with two alkyl chains . They are fundamental and widespread functional groups, and are usually considered as poor electrophiles owing to resonance stabilization of the amide bond .
Synthesis Analysis
Benzamides can be synthesized through direct condensation of benzoic acids and amines under certain conditions . For example, a green, rapid, mild, and highly efficient pathway for the preparation of benzamide derivatives has been reported. The reaction was performed through direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth .Chemical Reactions Analysis
Benzamides can undergo various chemical reactions. For instance, they can be alkylated with methyl sulfides under transition metal-free conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of benzamides can vary depending on their specific structure. For example, N,N-Dimethylbenzamide is a solid at room temperature, with a boiling point of 132-133 °C/15 mmHg and a melting point of 43-45 °C .Applications De Recherche Scientifique
Antioxidant Activity
Benzamides, including our compound of interest, have been investigated for their antioxidant properties. In vitro studies assess their ability to scavenge free radicals and chelate metal ions. Some synthesized benzamide compounds exhibit effective total antioxidant activity, making them potential candidates for combating oxidative stress .
Antibacterial Properties
The compound has been evaluated for its antibacterial activity against both gram-positive and gram-negative bacteria. Researchers compared its efficacy with that of control drugs. Understanding its antibacterial potential can contribute to the development of novel antimicrobial agents .
Drug Discovery
Amide derivatives, including benzamides, play a crucial role in drug discovery. Their diverse biological activities make them attractive candidates for developing new medications. Researchers explore their potential in treating various conditions, such as cancer, hypercholesterolemia, and anti-inflammatory responses .
Industrial Applications
Benzamides find applications beyond medicine. They are used in industrial sectors like plastics, rubber, paper, and agriculture. Their structural versatility allows for diverse applications in these fields .
Structural Components
Amides, including benzamides, are prevalent in natural products, proteins, synthetic intermediates, and commercial drugs. Their presence in various molecules underscores their importance in structural biology and pharmaceutical research .
Anti-Platelet Activity
Amide derivatives have also demonstrated anti-platelet activity. Investigating this property further could lead to potential therapeutic interventions .
Mécanisme D'action
Safety and Hazards
The safety and hazards associated with benzamides can vary depending on their specific structure. For example, N,N-Dimethylbenzamide is classified as Acute Tox. 4 Oral - Eye Irrit. 2 - Skin Irrit. 2 - STOT SE 3, indicating that it can cause acute toxicity if ingested, eye irritation, skin irritation, and may cause respiratory irritation .
Orientations Futures
Research on benzamides is ongoing, and future directions could include further investigation into their synthesis, properties, and potential applications. For example, research could focus on developing more efficient and environmentally friendly methods for synthesizing benzamides, or exploring new potential uses for these compounds in various industries .
Propriétés
IUPAC Name |
N-[[5-(3-methylbutylsulfanyl)-1,3,4-oxadiazol-2-yl]methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O2S/c1-11(2)8-9-21-15-18-17-13(20-15)10-16-14(19)12-6-4-3-5-7-12/h3-7,11H,8-10H2,1-2H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSXOIHXVDYOUAA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCSC1=NN=C(O1)CNC(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((5-(isopentylthio)-1,3,4-oxadiazol-2-yl)methyl)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

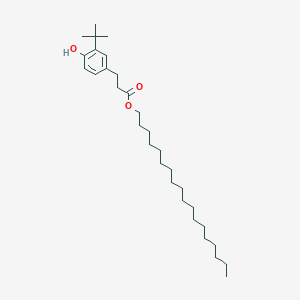
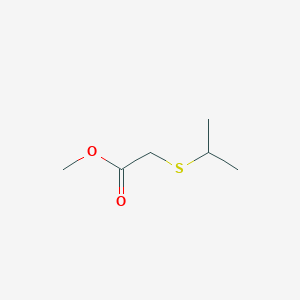
![3-(benzo[d]thiazol-2-yl)-2,6-diethyl-4-oxo-4H-chromen-7-yl propionate](/img/structure/B2726451.png)
![6-Amino-7-(benzenesulfonyl)-5-[(4-methylphenyl)methyl]pyrrolo[2,3-b]pyrazine-2,3-dicarbonitrile](/img/structure/B2726453.png)
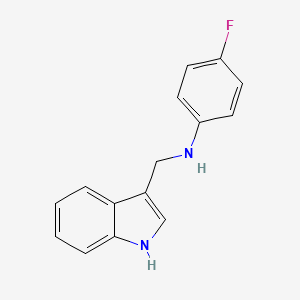
![1-(2-chlorophenyl)-N-(4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2726456.png)
![N-(3-Chloro-4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazine-6-carboxamide](/img/structure/B2726457.png)

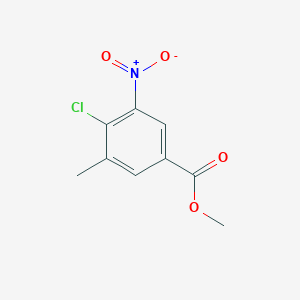
![3-amino-N-(2-ethoxyphenyl)-6-pyridin-4-ylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2726464.png)
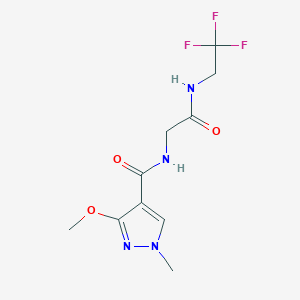


![(E)-4-(Dimethylamino)-N-[4-[(3-methyl-1,2-oxazol-5-yl)methoxy]cyclohexyl]but-2-enamide](/img/structure/B2726471.png)